Cas no 1807148-66-8 (3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine)

3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine is a specialized aromatic amine compound featuring a bromo-substituted phenyl ring, an amino group, and a trifluoromethoxy moiety. This structure imparts unique reactivity and electronic properties, making it valuable in pharmaceutical and agrochemical synthesis. The presence of both amino and benzylamine functional groups enhances its utility as a versatile intermediate for cross-coupling reactions, nucleophilic substitutions, and heterocycle formation. The trifluoromethoxy group contributes to increased lipophilicity and metabolic stability, which is advantageous in drug design. Its well-defined purity and stability under standard conditions ensure reliable performance in synthetic applications. This compound is particularly useful for researchers developing bioactive molecules with tailored physicochemical properties.
3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine structure
1807148-66-8 structure
Product Name:3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine
CAS No:1807148-66-8
MF:C8H8BrF3N2O
MW:285.061131477356
CID:4792602
Update Time:2025-05-20

3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine
    • Inchi: 1S/C8H8BrF3N2O/c9-5-1-4(3-13)2-6(14)7(5)15-8(10,11)12/h1-2H,3,13-14H2
    • InChI Key: ILSUZLMXRIWBLI-UHFFFAOYSA-N
    • SMILES: BrC1=CC(CN)=CC(=C1OC(F)(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 215
  • XLogP3: 2
  • Topological Polar Surface Area: 61.3

3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013017767-250mg
3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine
1807148-66-8 97%
250mg
499.20 USD 2021-05-31
Alichem
A013017767-500mg
3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine
1807148-66-8 97%
500mg
847.60 USD 2021-05-31
Alichem
A013017767-1g
3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine
1807148-66-8 97%
1g
1,504.90 USD 2021-05-31

Additional information on 3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine

3-Amino-5-Bromo-4-(Trifluoromethoxy)Benzylamine: A Comprehensive Overview

3-Amino-5-bromo-4-(trifluoromethoxy)benzylamine (CAS No. 1807148-66-8) is a highly specialized organic compound with significant applications in the fields of pharmaceutical chemistry, materials science, and advanced organic synthesis. This compound is characterized by its unique structure, which includes an amino group (-NH2), a bromine atom, and a trifluoromethoxy group (-OCF3) attached to a benzene ring. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for various research and industrial purposes.

The synthesis of 3-amino-5-bromo-4-(trifluoromethoxy)benzylamine involves a series of carefully designed reactions, often utilizing advanced catalytic systems and precise reaction conditions. Recent studies have highlighted the importance of this compound in the development of novel therapeutic agents, particularly in the context of targeted drug delivery systems. Its ability to undergo various chemical transformations, such as nucleophilic substitutions and cross-coupling reactions, has made it a cornerstone in modern medicinal chemistry.

One of the most intriguing aspects of 3-amino-5-bromo-4-(trifluoromethoxy)benzylamine is its role in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can serve as a versatile building block for constructing complex heterocyclic frameworks, which are essential components of many pharmaceutical compounds. For instance, its participation in Ullmann coupling reactions has enabled the creation of biologically active compounds with potential applications in oncology and neurodegenerative diseases.

The trifluoromethoxy group (-OCF3) attached to the benzene ring is particularly noteworthy due to its electron-withdrawing nature. This group significantly influences the electronic properties of the molecule, enhancing its reactivity in certain chemical transformations. Recent advancements in computational chemistry have allowed scientists to better understand the electronic distribution within 3-amino-5-bromo-4-(trifluoromethoxy)benzylamine, providing valuable insights into its reactivity and selectivity in various reaction pathways.

In addition to its synthetic applications, 3-amino-5-bromo-4-(trifluoromethoxy)benzylamine has been explored for its potential in materials science. Its ability to form stable coordination complexes with transition metals has led to its use in catalytic systems for organic synthesis. Furthermore, studies have shown that this compound can be incorporated into polymer frameworks, offering new possibilities for the development of advanced materials with tailored properties.

The bromine atom present in 3-amino-5-bromo-4-(trifluoromethoxy)benzylamine plays a crucial role in determining its reactivity. Bromine's electronegativity and ability to participate in substitution reactions make it an attractive site for further functionalization. Recent research has focused on exploiting this property to develop novel intermediates for drug discovery programs, particularly in the context of kinase inhibitors and other enzyme-targeted therapies.

From an analytical standpoint, 3-amino-5-bromo-4-(trifluoromethoxy)benzylamine presents unique challenges due to its complex structure. Advanced spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), are commonly employed to confirm its identity and purity. These analytical methods are critical for ensuring the reliability of experimental results and maintaining high standards in research and development.

In conclusion, 3-amino-5-bromo-4-(trifluoromethoxy)benzylamine (CAS No. 1807148-66-8) is a multifaceted compound with immense potential across various scientific disciplines. Its distinctive structure, coupled with its ability to undergo diverse chemical transformations, positions it as an invaluable tool in contemporary research and industrial applications. As ongoing studies continue to uncover new aspects of its chemistry and utility, this compound is poised to play an even more prominent role in shaping future advancements in organic synthesis and materials science.

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